methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
CAS No.:
Cat. No.: VC14608674
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3S |
|---|---|
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) |
| Standard InChI Key | CFXGPYDEKJSHHL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzimidazole ring substituted with a methoxy group at the 5-position and a sulfanyl-acetate ester at the 2-position. The benzimidazole core consists of a fused benzene and imidazole ring, while the sulfanyl group (-S-) bridges the acetate ester (-) to the heterocycle. The methoxy group enhances solubility and electronic properties, influencing binding interactions with biological targets .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.29 g/mol | |
| IUPAC Name | Methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate | |
| Boiling Point | Not reported | – |
| Solubility | Moderate in polar solvents (e.g., DMF, DMSO) |
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves constructing the benzimidazole core followed by functionalization. A common approach includes:
-
Benzimidazole Formation: Condensation of 4-methoxy-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions.
-
Sulfanyl-Acetate Introduction: Thiolation of the 2-position using thiourea or mercaptoacetic acid, followed by esterification with methyl chloroacetate .
For example, Rahmouni et al. demonstrated the synthesis of methyl 2-(1H-benzimidazol-2-yl)acetate via nucleophilic substitution, achieving an 83% yield using KCO as a base in acetone . Adapting this method, the target compound could be synthesized by substituting 4-methoxy-1,2-diaminobenzene and incorporating a sulfanyl linker.
Purification Techniques
Purification often involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is employed for analytical validation, ensuring >95% purity for pharmacological studies .
Pharmacological Activities
Benzimidazole derivatives exhibit diverse biological activities, as highlighted below:
Antimicrobial Effects
Structural analogs show broad-spectrum antibacterial and antifungal activities. The sulfanyl group chelates metal ions essential for microbial enzymes, while the benzimidazole core intercalates DNA or inhibits topoisomerases .
Table 2: Pharmacological Activities of Benzimidazole Derivatives
Anti-Inflammatory and Analgesic Properties
Methoxy-substituted benzimidazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis, alleviating inflammation .
Recent Advances and Future Directions
Hybrid Molecules
Recent studies combine benzimidazoles with thiazolidinones or oxadiazoles to amplify biological effects. For example, 3-(1H-benzimidazol-2-ylsulfanylmethyl)-thiazolidin-4-one derivatives exhibit dual anticancer and antimicrobial activities .
Targeted Drug Delivery
Nanoparticle formulations of benzimidazole derivatives improve solubility and target specificity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate could enhance tumor accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume